2-Methyl-5-nitro-1-(phenylmethyl)-1H-indole-3-carboxaldehyde, O-((4-chlorophenyl)methyl)oxime
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Overview
Description
2-Methyl-5-nitro-1-(phenylmethyl)-1H-indole-3-carboxaldehyde, O-((4-chlorophenyl)methyl)oxime is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-nitro-1-(phenylmethyl)-1H-indole-3-carboxaldehyde, O-((4-chlorophenyl)methyl)oxime typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced through nitration, which involves the reaction of the indole core with a nitrating agent such as nitric acid in the presence of sulfuric acid.
Formation of the Carboxaldehyde Group: The carboxaldehyde group can be introduced through the Vilsmeier-Haack reaction, which involves the reaction of the indole core with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Formation of the Oxime Group: The oxime group can be introduced through the reaction of the carboxaldehyde group with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the oxime group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the oxime group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines and thiols, and reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid, while oxidation of the oxime group can lead to the formation of a nitroso compound.
Reduction: Reduction of the nitro group can lead to the formation of an amino compound.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.
Biology
In biology, this compound can be used as a probe to study various biochemical pathways. Its ability to undergo various chemical reactions makes it useful for labeling and tracking biological molecules.
Medicine
In medicine, this compound can be used as a lead compound for the development of new drugs. Its indole core is known for its biological activity, and its various functional groups can be modified to enhance its pharmacological properties.
Industry
In industry, this compound can be used as a precursor for the synthesis of various fine chemicals and pharmaceuticals. Its unique chemical properties make it useful for the production of high-value products.
Mechanism of Action
The mechanism of action of 2-Methyl-5-nitro-1-(phenylmethyl)-1H-indole-3-carboxaldehyde, O-((4-chlorophenyl)methyl)oxime is likely to involve multiple pathways due to its complex structure. The nitro group can undergo reduction to form reactive intermediates that can interact with various biomolecules. The oxime group can form covalent bonds with nucleophiles, leading to the modification of proteins and other biomolecules. The indole core can interact with various receptors and enzymes, leading to a wide range of biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitro-1H-indole-3-carboxaldehyde: This compound lacks the phenylmethyl and oxime groups, making it less versatile in terms of chemical reactivity.
1-(Phenylmethyl)-1H-indole-3-carboxaldehyde: This compound lacks the nitro and oxime groups, making it less reactive in terms of oxidation and reduction reactions.
2-Methyl-5-nitro-1H-indole-3-carboxaldehyde oxime: This compound lacks the phenylmethyl group, making it less hydrophobic and potentially less bioavailable.
Uniqueness
The uniqueness of 2-Methyl-5-nitro-1-(phenylmethyl)-1H-indole-3-carboxaldehyde, O-((4-chlorophenyl)methyl)oxime lies in its combination of functional groups, which allows it to undergo a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
150446-02-9 |
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Molecular Formula |
C24H20ClN3O3 |
Molecular Weight |
433.9 g/mol |
IUPAC Name |
(E)-1-(1-benzyl-2-methyl-5-nitroindol-3-yl)-N-[(4-chlorophenyl)methoxy]methanimine |
InChI |
InChI=1S/C24H20ClN3O3/c1-17-23(14-26-31-16-19-7-9-20(25)10-8-19)22-13-21(28(29)30)11-12-24(22)27(17)15-18-5-3-2-4-6-18/h2-14H,15-16H2,1H3/b26-14+ |
InChI Key |
LWZLSZKOMYHDEM-VULFUBBASA-N |
Isomeric SMILES |
CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)[N+](=O)[O-])/C=N/OCC4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)[N+](=O)[O-])C=NOCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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